4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-Fluorobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrrolone ring substituted with fluorobenzoyl and diphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorobenzene with an appropriate acylating agent, followed by subsequent reactions to introduce the hydroxy and diphenyl groups . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like methylene chloride to facilitate the acylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolones, alcohols, amines, and carboxylic acids, depending on the type of reaction and the reagents used .
Scientific Research Applications
4-(4-Fluorobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(4-fluorobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with various molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxy and diphenyl groups contribute to the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl chloride: A precursor in the synthesis of various fluorinated compounds.
Ethyl (4-fluorobenzoyl)acetate: Used in the synthesis of quinoxaline derivatives.
4-Fluorobenzoic acid: A simpler analog used in various organic syntheses.
Uniqueness
4-(4-Fluorobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C23H16FNO3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1,5-diphenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H16FNO3/c24-17-13-11-16(12-14-17)21(26)19-20(15-7-3-1-4-8-15)25(23(28)22(19)27)18-9-5-2-6-10-18/h1-14,20,26H/b21-19+ |
InChI Key |
BBAYGBXOSDVSBC-XUTLUUPISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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